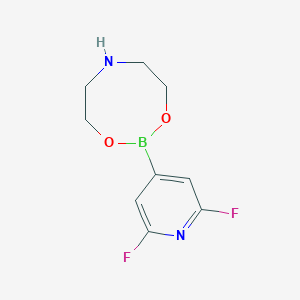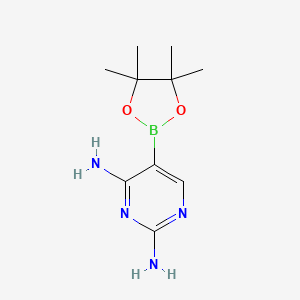
3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound characterized by the presence of a phenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Borylation Reaction: The starting material, aniline, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Coupling Reaction: The resulting boronic acid derivative is then coupled with a phenyl halide (e.g., bromobenzene) using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is also common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitrobenzene derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides (e.g., lithium aluminum hydride, LiAlH₄).
Substitution: Electrophilic substitution reactions are often carried out using strong acids (e.g., nitric acid, HNO₃) or halogenating agents (e.g., bromine, Br₂).
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is valuable for forming carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it a versatile tool for medicinal chemistry.
Medicine: The compound's derivatives can be explored for their potential therapeutic properties. For example, they may be used in the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: In the material science industry, this compound can be used to create advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism by which 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group to the coupling partner.
Molecular Targets and Pathways: In medicinal applications, the compound's derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the specific biological activity being targeted.
Comparación Con Compuestos Similares
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
tert-butyl 3-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness: 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique in its combination of the phenyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups, which provides it with distinct chemical properties and reactivity compared to other similar compounds
Propiedades
IUPAC Name |
3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-10-14(20)12-15(16)13-8-6-5-7-9-13/h5-12H,20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJRHPDUAIOJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7954943.png)
![{4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954974.png)
![[2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7954982.png)
![{1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7954987.png)










